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molecular formula C8H14O B8725285 1,7-Octadien-3-ol CAS No. 30385-19-4

1,7-Octadien-3-ol

Cat. No. B8725285
M. Wt: 126.20 g/mol
InChI Key: PCELKVAQHUEQKH-UHFFFAOYSA-N
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Patent
US04990698

Procedure details

The thus deposited and separated palladium complex was placed again in the autoclave, to which 0.5 mol of 1,3-butadiene, 1 mol of water, 0.6 mol of carbon dioxide, and 63 ml of dimethyl formamide were fed afresh. Then, the reaction was conducted under the same conditions as mentioned above, with the consequence that 0.158 mol of 2,7-octadien-1-ol, and 0.016 mol of 1,7-octadien 3-ol were produced.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.6 mol
Type
reactant
Reaction Step Three
Name
2,7-octadien-1-ol
Quantity
0.158 mol
Type
reactant
Reaction Step Four
Quantity
63 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C=CC=C.O.C(=O)=[O:7].[CH2:9](O)[CH:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH2:16]>CN(C)C=O>[CH2:9]=[CH:10][CH:11]([OH:7])[CH2:12][CH2:13][CH2:14][CH:15]=[CH2:16]

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
C=CC=C
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.6 mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
2,7-octadien-1-ol
Quantity
0.158 mol
Type
reactant
Smiles
C(C=CCCCC=C)O
Step Five
Name
Quantity
63 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated palladium complex

Outcomes

Product
Name
Type
product
Smiles
C=CC(CCCC=C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.016 mol
YIELD: CALCULATEDPERCENTYIELD 10.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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